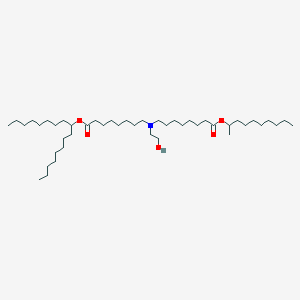

LNP Lipid-48

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C45H89NO5 |

|---|---|

分子量 |

724.2 g/mol |

IUPAC 名称 |

decan-2-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |

InChI |

InChI=1S/C45H89NO5/c1-5-8-11-14-19-26-33-42(4)50-44(48)36-29-22-17-24-31-38-46(40-41-47)39-32-25-18-23-30-37-45(49)51-43(34-27-20-15-12-9-6-2)35-28-21-16-13-10-7-3/h42-43,47H,5-41H2,1-4H3 |

InChI 键 |

BPRGRMGYJPIPFS-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCC(C)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |

产品来源 |

United States |

Foundational & Exploratory

The Pivotal Role of 48 mol% Ionizable Lipid in LNP Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been largely enabled by the development of sophisticated delivery systems, with lipid nanoparticles (LNPs) at the forefront. The precise composition of these LNPs is critical to their success, and the molar ratio of each lipid component is a key determinant of their efficacy. This technical guide provides an in-depth exploration of the role of the ionizable lipid, specifically at a concentration of approximately 48 mole percent (mol%), in the formulation of LNPs for nucleic acid delivery.

The Core Function of Ionizable Lipids in LNP Formulations

Ionizable lipids are the cornerstone of modern LNP technology, playing a multifaceted role in the encapsulation, delivery, and intracellular release of nucleic acid payloads such as mRNA and siRNA.[1][2] Unlike permanently cationic lipids, which can be associated with toxicity, ionizable lipids have a unique pH-dependent charge.[3] At the acidic pH used during LNP formulation (typically pH 4), the amine head group of the ionizable lipid is protonated, resulting in a positive charge. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of the nucleic acid, driving the encapsulation of the payload within the LNP core.[4]

Upon administration and circulation in the bloodstream at physiological pH (~7.4), the ionizable lipid becomes deprotonated and assumes a near-neutral charge.[3] This neutrality is crucial for minimizing non-specific interactions with serum proteins and reducing the potential for toxicity.[5] Once the LNP is taken up by a target cell via endocytosis, it is trafficked into the endosome, where the internal environment becomes progressively more acidic. This drop in pH again protonates the ionizable lipid, triggering the crucial step of endosomal escape.[6][7]

The Significance of the ~48-50 mol% Molar Ratio

The molar ratio of the ionizable lipid in an LNP formulation is a critical parameter that influences its physicochemical properties and biological activity. While the optimal percentage can vary depending on the specific ionizable lipid, payload, and other formulation components, a concentration in the range of 40-50 mol% has been widely adopted and proven effective in numerous preclinical and clinical studies.[5][8] A formulation with a molar ratio of 48% ionizable lipid, 10% helper phospholipid, 40% cholesterol, and 2% PEGylated lipid is a well-established combination.[8]

The high molar percentage of the ionizable lipid is essential for several reasons:

-

Efficient Nucleic Acid Encapsulation: A sufficient concentration of positively charged lipids is required during the formulation process to effectively complex with and encapsulate the negatively charged nucleic acid payload. Studies have shown that the ratio of the ionizable lipid's amine groups to the nucleic acid's phosphate groups (the N:P ratio) is a key factor in achieving high encapsulation efficiency.[8]

-

Facilitating Endosomal Escape: The abundance of ionizable lipids within the LNP is critical for mediating its escape from the endosome. Upon protonation in the acidic endosomal environment, the positively charged ionizable lipids are thought to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the payload into the cytoplasm.[6][7] A higher density of ionizable lipids within the LNP enhances this process.

-

Influence on LNP Structure and Stability: The ionizable lipid content can influence the overall structure and stability of the LNP. The interaction between the ionizable lipid and other components, such as cholesterol and helper lipids, determines the particle's morphology and its ability to remain stable during storage and in circulation.

While a high molar percentage of ionizable lipid is beneficial, an excessive amount can lead to increased toxicity. Therefore, the ~48-50 mol% range represents a finely tuned balance between maximizing efficacy and ensuring a favorable safety profile.

Quantitative Data on LNP Formulations

The following tables summarize key quantitative data from studies on LNP formulations, highlighting the physicochemical properties of LNPs formulated with approximately 48-50 mol% ionizable lipid.

| LNP Formulation Component | Molar Ratio (%) | Reference |

| Ionizable Lipid (SM-102) | 48 | [8] |

| Phospholipid (DOPE) | 10 | [8] |

| Cholesterol | 40 | [8] |

| PEG-Lipid (C14-PEG-2000) | 2 | [8] |

Table 1: Example of a widely used LNP formulation with 48 mol% ionizable lipid.

| LNP Characterization Parameter | Value | Method | Reference |

| Size (Z-average diameter) | ~80 - 100 nm | Dynamic Light Scattering (DLS) | [9] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [9] |

| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay | [9] |

| Zeta Potential (at neutral pH) | Near-neutral to slightly negative | Electrophoretic Light Scattering | [9] |

Table 2: Typical physicochemical properties of LNPs formulated with a high molar percentage of ionizable lipid.

Experimental Protocols

Detailed methodologies for the formulation and characterization of LNPs are crucial for reproducible research and development.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic device, a method that allows for precise control over particle size and polydispersity.

Materials:

-

Ionizable lipid (e.g., SM-102) in ethanol

-

Helper phospholipid (e.g., DOPE) in ethanol

-

Cholesterol in ethanol

-

PEG-lipid (e.g., C14-PEG-2000) in ethanol

-

mRNA in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)

-

Microfluidic mixing device and pump system

-

Dialysis cassettes (10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare the Lipid Mixture: In a sterile tube, combine the ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 48:10:40:2). The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.

-

Prepare the mRNA Solution: Dilute the mRNA stock in the acidic aqueous buffer to the desired concentration.

-

Microfluidic Mixing:

-

Set up the microfluidic device according to the manufacturer's instructions.

-

Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous solution into another.

-

Set the flow rates of the two pumps to achieve the desired flow rate ratio (FRR) of the aqueous phase to the organic phase (typically 3:1).

-

Initiate the flow to rapidly mix the two solutions in the microfluidic chip. The rapid mixing induces a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA to form LNPs.

-

-

Dilution and Buffer Exchange:

-

Collect the LNP solution from the outlet of the microfluidic chip.

-

Immediately dilute the collected solution with PBS (pH 7.4) to raise the pH and stabilize the newly formed LNPs.

-

Transfer the diluted LNP solution to a dialysis cassette.

-

Perform dialysis against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes, to remove the ethanol and unencapsulated components.

-

-

Sterilization and Storage:

-

Recover the LNP suspension from the dialysis cassette.

-

Sterilize the LNP suspension by passing it through a 0.22 µm syringe filter.

-

Store the final LNP formulation at 4°C.

-

Characterization of LNP Size and Polydispersity by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Materials:

-

LNP sample

-

Disposable cuvettes

-

DLS instrument

Procedure:

-

Sample Preparation: Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration to ensure an optimal scattering intensity (typically a 1:50 to 1:100 dilution).

-

Instrument Setup:

-

Turn on the DLS instrument and allow it to warm up.

-

Set the measurement parameters, including the dispersant (water or PBS), temperature (typically 25°C), and scattering angle (e.g., 173°).

-

-

Measurement:

-

Pipette the diluted LNP sample into a clean, dust-free cuvette.

-

Place the cuvette in the instrument's sample holder.

-

Allow the sample to equilibrate to the set temperature for at least 1-2 minutes.

-

Initiate the measurement. The instrument will perform multiple runs and average the results.

-

-

Data Analysis:

-

The instrument's software will calculate the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI), a measure of the width of the size distribution.

-

A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous LNP population.

-

Determination of mRNA Encapsulation Efficiency by RiboGreen Assay

The RiboGreen assay is a fluorescence-based method used to quantify the amount of RNA in a sample. By measuring the fluorescence before and after lysing the LNPs, the encapsulation efficiency can be determined.

Materials:

-

LNP sample

-

RiboGreen reagent

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Triton X-100 (2% v/v in TE buffer)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare RNA Standards: Prepare a standard curve of the free mRNA in TE buffer, with concentrations ranging from approximately 0.02 to 2 µg/mL.

-

Sample Preparation:

-

Intact LNPs (to measure unencapsulated mRNA): Dilute the LNP sample in TE buffer to a concentration that falls within the range of the standard curve.

-

Lysed LNPs (to measure total mRNA): Dilute the LNP sample in 2% Triton X-100 in TE buffer to the same dilution factor as the intact LNPs. The detergent will disrupt the LNP membrane, releasing the encapsulated mRNA.

-

-

Assay:

-

Pipette the RNA standards and the diluted LNP samples (both intact and lysed) into the wells of the black 96-well plate in triplicate.

-

Prepare the RiboGreen working solution by diluting the stock reagent 1:200 in TE buffer (protect from light).

-

Add an equal volume of the RiboGreen working solution to all wells.

-

Incubate the plate for 5 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader with excitation at ~485 nm and emission at ~520 nm.

-

-

Calculation of Encapsulation Efficiency:

-

Use the standard curve to determine the concentration of mRNA in the intact LNP sample (unencapsulated mRNA) and the lysed LNP sample (total mRNA).

-

Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

-

Visualizing Key Processes

Experimental Workflow for LNP Formulation and Characterization

The following diagram illustrates the typical workflow for the preparation and analysis of mRNA-LNPs.

References

- 1. A Systematic Study of Unsaturation in Lipid Nanoparticles Leads to Improved mRNA Transfection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Minimizing the ratio of ionizable lipid in lipid nanoparticles for in vivo base editing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of lipid nanoparticle surface structure in mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of ionizable lipids for lipid nanoparticle mediated DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of High Ionizable Lipid Content in mRNA Delivery: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of high ionizable lipid content in messenger RNA (mRNA) delivery systems. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles governing the efficacy of lipid nanoparticles (LNPs) as mRNA carriers, with a focus on the critical role of ionizable lipids. This guide will cover the mechanism of action, structure-activity relationships, quantitative data on delivery efficiency, and detailed experimental protocols.

Introduction: The Cornerstone of mRNA Delivery

Lipid nanoparticles are the most clinically advanced non-viral vectors for the delivery of nucleic acid therapeutics, most notably demonstrated by the rapid development and success of mRNA-based COVID-19 vaccines.[1][2][3] These LNPs are typically composed of four main components: an ionizable lipid, a PEGylated lipid, a helper phospholipid, and cholesterol.[2] Among these, the ionizable lipid is arguably the most crucial component, playing a central role in both the encapsulation of negatively charged mRNA and its subsequent release into the cytoplasm of target cells.[4]

Ionizable lipids are cationic lipids with a unique pH-responsive nature.[5] At a low pH, characteristic of the LNP formulation environment, their amine head groups become protonated, acquiring a positive charge. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of mRNA, leading to efficient encapsulation.[2] Conversely, at physiological pH (around 7.4), these lipids are predominantly neutral, which reduces their interaction with biological membranes and minimizes potential toxicity.[5] This pH-dependent charge is the key to their success in mRNA delivery.

Mechanism of Action: A Multi-Step Journey

The delivery of mRNA to the cytoplasm via LNPs with a high ionizable lipid content is a sophisticated, multi-stage process. It involves the initial formulation and encapsulation of mRNA, cellular uptake, endosomal escape, and finally, the release of mRNA for translation into therapeutic proteins.

mRNA Encapsulation

The process of LNP formation, often carried out using microfluidic mixing, involves the rapid combination of an acidic aqueous solution containing mRNA with an ethanol solution containing the lipids.[6][7] In the acidic buffer (typically pH 4.0), the ionizable lipids are positively charged, which allows for the complexation with the negatively charged mRNA.[8] This electrostatic interaction is fundamental to achieving high encapsulation efficiency, often exceeding 90%.[2]

Cellular Uptake and Endosomal Trafficking

Once administered in vivo, LNPs circulate in the bloodstream and are taken up by target cells, primarily through endocytosis.[2][9] The majority of LNPs are internalized via clathrin-mediated endocytosis and macropinocytosis.[2] Following internalization, the LNPs are trafficked into early endosomes. As the endosomes mature into late endosomes and eventually lysosomes, the internal pH progressively drops from approximately 6.2 to as low as 4.9.[2]

The Critical Step: Endosomal Escape

Endosomal escape is the rate-limiting step in mRNA delivery, with estimates suggesting that only a small fraction of LNPs successfully release their cargo into the cytoplasm.[10] The high content of ionizable lipids is paramount for this process. As the endosome acidifies, the ionizable lipids within the LNP become protonated and positively charged.[11] This charge reversal triggers a series of events leading to the destabilization of the endosomal membrane.

There are two predominant theories for the mechanism of endosomal escape:

-

Membrane Fusion and Destabilization : The positively charged ionizable lipids interact with negatively charged lipids present in the endosomal membrane, such as phosphatidylserine.[12] This interaction is believed to induce a transition from a bilayer to a non-bilayer hexagonal (HII) phase, which disrupts the endosomal membrane integrity and allows the mRNA to escape into the cytosol.[3][12]

-

Proton Sponge Effect : The buffering capacity of the ionizable lipids leads to the continuous pumping of protons into the endosome.[2] This influx of protons, along with counter-ions, increases the osmotic pressure within the endosome, eventually causing it to swell and rupture, releasing its contents into the cytoplasm.[13]

Cytosolic Release and Translation

Once in the cytoplasm, the neutral pH environment causes the ionizable lipids to revert to a more neutral state, facilitating the dissociation of the mRNA from the LNP. The released mRNA is then free to be translated by the cellular machinery (ribosomes) to produce the protein of interest.

Structure-Activity Relationship and Quantitative Impact

The efficacy of ionizable lipids is highly dependent on their chemical structure. Key parameters that influence their performance include the pKa of the lipid, the structure of the lipid tails, and the nature of the linker group.

The Importance of pKa

The apparent pKa of the LNP is a critical determinant of its in vivo performance. An optimal pKa range of 6.2 to 6.8 is often cited for efficient mRNA delivery.[14] LNPs with a pKa in this range remain relatively neutral in the bloodstream but become sufficiently protonated in the acidic endosomal environment to facilitate endosomal escape.[14][15]

| Ionizable Lipid | LNP pKa | In vivo Delivery Efficiency (Relative to control) | Reference |

| DLin-MC3-DMA | 6.44 | High (liver) | [14] |

| SM-102 | 6.68 | High (intramuscular) | [16] |

| ALC-0315 | ~6.0 | High (intramuscular) | [16] |

| Lipid with pKa > 7.0 | >7.0 | Reduced | [15] |

| Lipid with pKa < 6.0 | <6.0 | Reduced | [15] |

Table 1: Impact of LNP pKa on In Vivo mRNA Delivery Efficiency.

Impact of Ionizable Lipid Content and Ratio

The molar ratio of the ionizable lipid in the LNP formulation and the weight ratio of ionizable lipid to mRNA are critical parameters that are optimized to maximize delivery efficiency. While a higher content of ionizable lipid is generally associated with better encapsulation and endosomal escape, it must be balanced to avoid toxicity.

| Ionizable Lipid:mRNA (w/w ratio) | Encapsulation Efficiency (%) | In vivo Luciferase Expression (RLU) | Reference |

| SM-102 (10:1) | >90% | High | [8] |

| SM-102 (<10:1) | Variable | Significantly Reduced | [8] |

| HTO12 (4:1) | >90% | Comparable to SM-102 (10:1) | [8] |

| Ionizable Lipid Molar Ratio (in LNP) | |||

| 50% | High | Optimal | [14] |

| <40% | Reduced | Suboptimal | [17] |

| >60% | High | Potential for increased toxicity | [17] |

Table 2: Effect of Ionizable Lipid Ratio on LNP Properties and mRNA Delivery.

Key Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic device.[18][19]

Materials:

-

Ionizable lipid, DSPC, cholesterol, and PEG-lipid dissolved in ethanol.

-

mRNA dissolved in 10 mM citrate buffer (pH 4.0).

-

Microfluidic mixing device and syringe pumps.

-

Dialysis cassettes (10 kDa MWCO).

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Prepare the lipid solution in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[8]

-

Prepare the mRNA solution in citrate buffer.

-

Load the lipid and mRNA solutions into separate syringes and place them on the syringe pump.

-

Set the flow rates to achieve a 3:1 aqueous to organic phase ratio.[18]

-

Initiate the mixing process through the microfluidic chip, collecting the resulting LNP solution.

-

Dialyze the LNP solution against PBS for at least 2 hours to remove ethanol and raise the pH to 7.4.[19]

-

Sterile filter the final LNP formulation through a 0.22 µm filter.

In Vitro Transfection Efficiency Assay (Luciferase)

This protocol measures the protein expression from LNP-delivered mRNA in a cell culture model.[20][21]

Materials:

-

Hepatocellular carcinoma cells (e.g., Huh-7 or HepG2).

-

96-well cell culture plates.

-

mRNA-LNPs encapsulating firefly luciferase mRNA.

-

Cell culture medium.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.

-

Treat the cells with serial dilutions of mRNA-LNPs.

-

Incubate for 24 hours at 37°C.

-

Remove the culture medium and lyse the cells.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a plate reader. The relative light units (RLU) are proportional to the amount of luciferase protein expressed.

LNP Apparent pKa Determination (TNS Assay)

This assay determines the apparent pKa of the LNP formulation.[22][23]

Materials:

-

6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) solution.

-

A series of buffers with pH values ranging from 3.0 to 9.0.

-

Blank LNPs (without mRNA).

-

Fluorometer.

Procedure:

-

Mix the blank LNPs with the TNS solution in each of the different pH buffers.

-

Measure the fluorescence intensity at an excitation wavelength of 321 nm and an emission wavelength of 447 nm.[22]

-

Plot the fluorescence intensity as a function of pH.

-

The pKa is determined as the pH value at which 50% of the maximum fluorescence is observed.[22]

Conclusion and Future Perspectives

The high content of ionizable lipids is a cornerstone of modern mRNA delivery platforms. Their unique pH-responsive properties are essential for the efficient encapsulation of mRNA and its subsequent escape from the endosomal pathway, a critical bottleneck in intracellular delivery. The structure-activity relationship of these lipids, particularly their pKa, is a key area of research for the development of next-generation LNPs with improved efficacy and safety profiles. High-throughput screening platforms are accelerating the discovery of novel ionizable lipids with enhanced delivery capabilities to various target tissues.[24] Future advancements in ionizable lipid design will likely focus on improving biodegradability, reducing potential immunogenicity, and enabling more targeted delivery to specific cell types, further expanding the therapeutic potential of mRNA-based medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mRNA lipid nanoparticle formulation, characterization and evaluation | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Minimizing the ratio of ionizable lipid in lipid nanoparticles for in vivo base editing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 10. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ozbiosciences.com [ozbiosciences.com]

- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Artificial intelligence-driven rational design of ionizable lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. | Semantic Scholar [semanticscholar.org]

- 16. Impact of ionizable lipid type on the pharmacokinetics and biodistribution of mRNA-lipid nanoparticles after intravenous and subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 18. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 19. jove.com [jove.com]

- 20. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]

- 22. Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. Development of a high-throughput platform for screening lipid nanoparticles for mRNA delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]

The Core Physicochemical Landscape of Lipid Nanoparticles with a High (48%) Ionizable Lipid Payload: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has propelled lipid nanoparticles (LNPs) to the forefront of drug delivery innovation. A critical determinant of their success lies in the precise tuning of their composition, particularly the molar ratio of the ionizable lipid. This technical guide delves into the core physicochemical properties of LNPs formulated with a high percentage—specifically 48 mol%—of ionizable lipid, a composition analogous to that found in highly effective mRNA delivery systems. Understanding these properties is paramount for the rational design, optimization, and quality control of LNP-based therapeutics.

Quantitative Physicochemical Properties

The physicochemical characteristics of LNPs are critical quality attributes (CQAs) that dictate their in vivo performance, including stability, circulation time, cellular uptake, and endosomal escape. For LNPs with a high ionizable lipid content, these properties are meticulously balanced to ensure efficient and safe delivery of nucleic acid payloads. A typical formulation consists of an ionizable lipid, a phospholipid (such as DOPE or DSPC), cholesterol, and a PEGylated lipid.[1][2]

| Physicochemical Property | Typical Value Range | Significance |

| Particle Size (Hydrodynamic Diameter) | 80 - 120 nm | Influences biodistribution, cellular uptake, and immune recognition. Sizes in this range are optimal for avoiding rapid clearance and facilitating tissue penetration.[3] |

| Polydispersity Index (PDI) | < 0.2 | Indicates the uniformity of the particle size distribution. A low PDI is crucial for batch-to-batch consistency and predictable in vivo behavior. |

| Zeta Potential | Near-neutral at physiological pH (~7.4) | A neutral surface charge minimizes non-specific interactions with blood components, prolonging circulation time. Becomes positive in acidic endosomes to facilitate endosomal escape.[4] |

| mRNA Encapsulation Efficiency | > 90% | Represents the percentage of mRNA successfully encapsulated within the LNP. High encapsulation efficiency is essential for protecting the mRNA from degradation and ensuring an effective therapeutic dose.[2] |

Experimental Protocols

Accurate and reproducible characterization of LNP physicochemical properties is essential. The following are detailed methodologies for the key experiments cited.

Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. These fluctuations are correlated to the particle's diffusion coefficient, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.

Methodology:

-

Sample Preparation:

-

Dilute the freshly prepared LNP formulation in 1x phosphate-buffered saline (PBS) to an appropriate concentration to avoid multiple scattering effects.[1] The final concentration may need to be optimized for the specific instrument and formulation.

-

-

Instrument Setup:

-

Use a Zetasizer or similar DLS instrument.

-

Set the measurement parameters, including the dispersant (water or PBS), temperature (typically 25°C), and scattering angle (e.g., backscatter at 173°).[5]

-

-

Measurement:

-

Pipette the diluted LNP sample into a clean, dust-free cuvette.

-

Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

-

Perform the measurement, typically consisting of multiple runs for statistical accuracy.

-

-

Data Analysis:

-

The instrument software will automatically calculate the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI).

-

The Z-average provides a general indication of the average particle size, while the PDI reflects the width of the size distribution.[5]

-

Determination of Zeta Potential by Electrophoretic Light Scattering (ELS)

Principle: ELS measures the velocity of charged particles in an applied electric field. This velocity, or electrophoretic mobility, is proportional to the zeta potential, which is the electric potential at the slipping plane of the particle.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Use an instrument capable of ELS measurements, often integrated with a DLS system.

-

Use a specialized folded capillary cell for the measurement.

-

-

Measurement:

-

Inject the diluted sample into the capillary cell, ensuring no air bubbles are present.

-

Place the cell in the instrument.

-

Apply the electric field and measure the electrophoretic mobility of the particles.

-

-

Data Analysis:

-

The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. For aqueous systems, the Smoluchowski approximation is often used.

-

Determination of mRNA Encapsulation Efficiency by RiboGreen Assay

Principle: The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.

Methodology:

-

Reagent Preparation:

-

Prepare a 2% Triton X-100 solution in a suitable buffer (e.g., TE buffer).

-

Prepare a diluted RiboGreen reagent solution in TE buffer, protected from light.

-

Prepare a standard curve of known mRNA concentrations.

-

-

Sample Preparation in a 96-well Plate:

-

Total mRNA (Disrupted LNPs): In designated wells, add the LNP sample and the 2% Triton X-100 solution. This will lyse the LNPs and expose all the mRNA.

-

Free mRNA (Intact LNPs): In separate wells, add the LNP sample and TE buffer without Triton X-100.

-

Standard Curve: Add the prepared mRNA standards to their designated wells.

-

-

Incubation:

-

Incubate the plate at 37°C for approximately 10-15 minutes to ensure complete lysis of the LNPs in the Triton X-100 containing wells.

-

-

Fluorescence Measurement:

-

Add the diluted RiboGreen reagent to all wells.

-

Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.

-

-

Calculation:

-

Use the standard curve to determine the concentration of mRNA in both the "Total mRNA" and "Free mRNA" samples.

-

Calculate the encapsulation efficiency using the following formula:

-

Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

-

Mandatory Visualizations

LNP Formulation and Characterization Workflow

Caption: Workflow for LNP formulation, purification, and characterization.

Endosomal Escape of High Ionizable Lipid LNPs

Caption: Mechanism of endosomal escape for high ionizable lipid LNPs.

References

- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]

- 5. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]

The Pivotal Role of Ionizable Lipid Ratios in the Stability and Efficacy of Lipid Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical importance of sophisticated drug delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, largely due to the innovative use of ionizable lipids.[1][2] These lipids are the cornerstone of LNP technology, playing a decisive role in payload encapsulation, particle stability, and, most critically, the endosomal escape required for cytosolic delivery of the genetic cargo.[3][][5][6] This technical guide delves into the core principles of LNP formulation, with a specific focus on the paramount importance of the ionizable lipid ratio in dictating the ultimate stability and therapeutic efficacy of these revolutionary delivery vehicles.

The Fundamental Composition of Lipid Nanoparticles

LNPs are typically composed of four key lipid components, each serving a distinct and vital function:

-

Ionizable Lipids: These are the innovative workhorses of the LNP.[1] At an acidic pH during formulation, their amine headgroups become protonated, facilitating the encapsulation of negatively charged nucleic acids like mRNA and siRNA.[7] Upon entering the neutral pH of the bloodstream, they become largely neutral, reducing toxicity and preventing rapid clearance.[6][8]

-

Helper Lipids (Phospholipids): Phospholipids, such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), provide structural integrity to the LNP, forming the lipid bilayer.[1][9]

-

Cholesterol: This sterol lipid modulates membrane rigidity and fluidity, contributing to the overall stability of the nanoparticle.[1][8][9][10]

-

PEGylated Lipids: A polyethylene glycol (PEG) lipid conjugate serves to create a protective hydrophilic layer on the surface of the LNP.[1][9] This "stealth" coating reduces aggregation and minimizes uptake by the mononuclear phagocyte system, thereby prolonging circulation time.

The precise molar ratio of these four components is a critical determinant of the LNP's physicochemical properties and in vivo performance.[2][9] While the entire composition is crucial, the ratio of the ionizable lipid is a particularly sensitive parameter that requires careful optimization.

The Critical Impact of the Ionizable Lipid Ratio

The proportion of the ionizable lipid within the LNP formulation directly influences several key characteristics that are predictive of its success as a delivery vehicle.

Encapsulation Efficiency and Drug Loading

A sufficient amount of ionizable lipid is essential to effectively complex with and encapsulate the nucleic acid payload. The ratio of the amine groups on the ionizable lipid to the phosphate groups on the nucleic acid backbone, known as the N/P ratio, is a critical parameter.[11] An optimal N/P ratio ensures high encapsulation efficiency, which is vital for maximizing the therapeutic dose delivered. Studies have shown that at ionizable lipid to mRNA weight ratios exceeding 2:1, encapsulation efficiencies can surpass 70%.[12][13]

Particle Size, Polydispersity, and Stability

The ionizable lipid ratio can influence the self-assembly process during LNP formation, thereby affecting the final particle size and polydispersity index (PDI). Generally, LNPs intended for systemic administration should have a diameter between 50 and 200 nm for effective biodistribution and cellular uptake.[1] A low PDI is indicative of a homogenous particle population, which is crucial for consistent performance and regulatory approval. The stability of LNPs, both during storage and in biological fluids, is also impacted by the lipid composition.[14][15][16] Formulations with optimized ionizable lipid ratios exhibit greater stability against aggregation and premature drug release.

Endosomal Escape and In Vivo Efficacy

Perhaps the most critical function of the ionizable lipid is to facilitate the escape of the LNP's cargo from the endosome into the cytoplasm, where it can exert its therapeutic effect.[][5][6] As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipids, leading to a change in their charge and shape.[][6] This is hypothesized to disrupt the endosomal membrane, potentially through the formation of non-bilayer hexagonal (HII) phases, allowing the nucleic acid to be released into the cytosol.[5][17]

The apparent pKa of the ionizable lipid within the LNP is a key predictor of its in vivo potency.[18][19][20] An optimal pKa, typically in the range of 6.2-6.7, ensures that the LNP remains relatively neutral in the bloodstream but becomes sufficiently charged in the acidic endosome to trigger membrane disruption.[8][19][21] The molar ratio of the ionizable lipid, along with the other lipid components, can influence this apparent pKa. Therefore, fine-tuning the ionizable lipid ratio is a critical step in optimizing for maximal therapeutic efficacy.

Quantitative Impact of Ionizable Lipid Ratio on LNP Properties

The following tables summarize quantitative data from various studies, illustrating the effect of altering the ionizable lipid ratio on key LNP characteristics.

Table 1: Impact of Ionizable Lipid Molar Ratio on Gene Silencing Efficacy

| Ionizable Lipid (DLinKC2-DMA) (mol%) | Helper Lipid (DSPC) (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) | siRNA/Total Lipid (wt/wt) | ED50 (mg siRNA/kg) | Reference |

| 40 | 10 | 48.5 | 1.5 | 0.06 | 0.2 | [22] |

| 50 | 10 | 38.5 | 1.5 | 0.06 | ~0.1 | [22] |

| 60 | 10 | 28.5 | 1.5 | 0.06 | ~0.03 | [22] |

As shown in the table, increasing the molar percentage of the ionizable lipid DLinKC2-DMA from 40% to 60% resulted in a significant improvement in the in vivo gene silencing potency of the LNP-siRNA formulation, as indicated by a lower ED50 value.[22]

Table 2: Characterization of LNPs with Varying Ionizable Lipid to mRNA Ratios

| Ionizable Lipid | Lipid:mRNA (wt/wt) | Size (nm) | PDI | Encapsulation Efficiency (%) | In vivo Luciferase Expression (Relative to 10:1 SM-102) | Reference |

| SM-102 | 10:1 | ~80-100 | < 0.1 | > 90% | 1.0 | [12][13][23] |

| SM-102 | 4:1 | ~80-100 | < 0.1 | > 90% | Significantly Reduced | [12][13][23] |

| HTO12 | 10:1 | ~80-100 | < 0.1 | > 90% | 1.0 | [12][13][23] |

| HTO12 | 4:1 | ~80-100 | < 0.1 | > 90% | ~2.5 | [12][13][23] |

This data highlights that while a standard 10:1 weight ratio of the clinically used ionizable lipid SM-102 is effective, reducing this ratio significantly diminishes mRNA delivery efficiency.[12][13][23] In contrast, the novel ionizable lipid HTO12 demonstrates superior performance at a lower 4:1 ratio, indicating that the optimal ratio is lipid-dependent and that more efficient lipids can reduce the required amount of ionizable lipid.[12][13][23]

Experimental Protocols

Detailed methodologies are crucial for reproducible research in the field of LNP formulation and characterization.

LNP Formulation via Microfluidic Mixing

A widely used method for producing uniform LNPs is through microfluidic mixing.[12][13][24]

Protocol:

-

Lipid Phase Preparation: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol at the desired molar ratio to a final lipid concentration (e.g., 10 mM).[25]

-

Aqueous Phase Preparation: Dilute the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0).[25] The acidic pH ensures the protonation of the ionizable lipid.

-

Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., a T-junction mixer) to rapidly combine the lipid-ethanol phase with the nucleic acid-aqueous phase at a specific flow rate ratio (e.g., 1:3 ethanol to aqueous).[25] The rapid, controlled mixing facilitates the self-assembly of the lipids and nucleic acid into LNPs.

-

Dialysis/Purification: The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.[25] This step is crucial for deprotonating the surface-exposed ionizable lipids, resulting in a near-neutral surface charge.

LNP Characterization

A. Size and Polydispersity Index (PDI) Measurement:

-

Procedure: Dilute the LNP suspension in a suitable buffer (e.g., PBS). Analyze the sample using a DLS instrument to determine the intensity-averaged particle size (Z-average) and the PDI.[15]

B. Zeta Potential Measurement:

-

Method: Electrophoretic Light Scattering (ELS).[24]

-

Procedure: Dilute the LNPs in a low ionic strength buffer (e.g., 0.1x PBS) to minimize charge screening effects.[24] Measure the electrophoretic mobility of the particles in an applied electric field to calculate the zeta potential.

C. Encapsulation Efficiency Determination:

-

Procedure:

-

Measure the total nucleic acid concentration by disrupting the LNPs with a surfactant (e.g., Triton X-100) to release all encapsulated cargo, and then adding the RiboGreen reagent, which fluoresces upon binding to nucleic acids.

-

Measure the amount of unencapsulated nucleic acid in an intact LNP sample (without surfactant).

-

The encapsulation efficiency is calculated as: ((Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid) * 100%.

-

Visualizing Key Processes and Relationships

Diagrams are provided below to illustrate the LNP delivery pathway and a typical experimental workflow.

Caption: LNP cellular uptake and endosomal escape pathway.

References

- 1. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 2. Optimizing Lipid Formulations For Targeted RNA-LNP Applications [bioprocessonline.com]

- 3. Research progress in ionizable lipids and their effects on transfection efficiency and safety of nucleic acid-carrying drug lipid nanoparticles#br# [cjpt.magtechjournal.com]

- 5. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]

- 8. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]

- 9. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]

- 12. Minimizing the ratio of ionizable lipid in lipid nanoparticles for in vivo base editing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. kinampark.com [kinampark.com]

- 15. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability [mdpi.com]

- 16. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. A perspective on the apparent pKa of ionizable lipids in mRNA-LNPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Artificial intelligence-driven rational design of ionizable lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. liposomes.ca [liposomes.ca]

Structural Characterization of Lipid Nanoparticles (LNPs) with a High Ionizable Lipid Molar Ratio

An In-depth Technical Guide:

Abstract: Lipid nanoparticles (LNPs) have become the leading platform for delivering nucleic acid therapeutics, including mRNA vaccines and siRNA drugs.[1][2] The ionizable lipid is a critical component, governing both nucleic acid encapsulation and endosomal escape for effective intracellular delivery.[3][4] Formulations with a high molar ratio of ionizable lipids are being explored to enhance potency and modulate biodistribution. However, altering this ratio significantly impacts the LNP's structural integrity, morphology, and stability.[5][6] This guide provides a comprehensive overview of the essential analytical techniques and experimental protocols required to thoroughly characterize the structure of these advanced LNP formulations. It is intended for researchers, scientists, and drug development professionals working to optimize LNP-based therapeutics.

Core Components and Criticality of the Ionizable Lipid

LNPs are typically composed of four key lipid components that self-assemble with a nucleic acid payload in an aqueous environment.[7]

-

Ionizable Lipid: This is the cornerstone of modern LNP technology.[3] These lipids possess a tertiary amine headgroup with a specific apparent pKa (pKaA).[8] At an acidic formulation pH (typically ~4), the lipid is positively charged, facilitating electrostatic interaction and encapsulation of the negatively charged nucleic acid backbone.[3] At physiological pH (~7.4), it becomes largely neutral, reducing toxicity.[8] Upon cellular uptake into the acidic endosome, the lipid becomes protonated again, promoting the disruption of the endosomal membrane and the release of the payload into the cytoplasm.[8][9] Examples include DLin-MC3-DMA (used in Onpattro), SM-102 (Spikevax), and ALC-0315 (Comirnaty).[10]

-

Helper Phospholipid: Typically a zwitterionic lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which contributes to the structural integrity of the particle.[4][11]

-

Cholesterol: A structural "helper" lipid that fills gaps in the lipid layer, enhancing particle stability and modulating membrane fluidity.[4][12]

-

PEG-Lipid: A polyethylene glycol-conjugated lipid that resides on the LNP surface. It provides a hydrating layer that controls particle size during formation, prevents aggregation, and increases circulation time by reducing opsonization and immune system recognition.[13][14]

A high molar ratio of the ionizable lipid can influence the particle's core structure, surface charge at different pH values, and interaction with biological membranes, making detailed characterization essential.[5][15]

Key Analytical Techniques and Experimental Protocols

A multi-faceted approach combining standard and advanced techniques is necessary for a comprehensive structural understanding.[1][16]

2.1. Fundamental Physicochemical Characterization

These techniques provide essential data on the bulk properties of the LNP formulation.

-

Dynamic Light Scattering (DLS): Size and Polydispersity

-

Purpose: Measures the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution. Uniform particle size is critical for consistent therapeutic outcomes.[17][18]

-

Protocol:

-

Dilute the LNP sample in a suitable buffer (e.g., 1x PBS) to an appropriate concentration to avoid multiple scattering effects.[2]

-

Equilibrate the sample to a controlled temperature (e.g., 25°C).

-

Measure the intensity of scattered light fluctuations using a DLS instrument.

-

The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter and PDI from the correlation function of the scattered light.

-

-

-

Electrophoretic Light Scattering (ELS): Zeta Potential

-

Purpose: Measures the surface charge of the LNPs. The zeta potential is an indicator of colloidal stability and influences interactions with biological membranes.[2]

-

Protocol:

-

Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS) to ensure sufficient particle mobility.[2]

-

Apply an electric field to the sample within the instrument's measurement cell.

-

The instrument measures the velocity of the particles (electrophoretic mobility) via laser Doppler velocimetry.

-

The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

-

-

-

Fluorescence Spectroscopy: Nucleic Acid Encapsulation Efficiency (EE%)

-

Purpose: Quantifies the percentage of nucleic acid that is successfully encapsulated within the LNPs.[17]

-

Protocol (RiboGreen/PicoGreen Assay):

-

Prepare two sets of LNP samples.

-

To one set, add a membrane-disrupting surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and expose all nucleic acid content. This measures total RNA/DNA.

-

Leave the other set intact. This measures only the unencapsulated, free nucleic acid.

-

Add a fluorescent dye (e.g., RiboGreen for RNA) to both sets. The dye's fluorescence increases dramatically upon binding to nucleic acids.

-

Measure the fluorescence intensity (e.g., Ex/Em ~480/520 nm).

-

Calculate EE% using the formula: EE% = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100.

-

-

-

Liquid Chromatography (LC): Lipid Component Quantification

-

Purpose: To separate and quantify the individual lipid components, confirming the final molar ratio in the formulation and assessing purity and degradation.[11][17]

-

Protocol (HPLC with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)):

-

Disrupt the LNP sample using a suitable solvent like methanol or isopropanol to release the lipids.

-

Inject the sample into a reverse-phase HPLC system (e.g., using a C8 or C18 column).[19]

-

Use a gradient elution program with a mobile phase consisting of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer.[19]

-

The eluting lipids, which often lack a UV chromophore, are detected by CAD or ELSD.[19]

-

Quantify each lipid by comparing its peak area to a calibration curve generated from known standards.[11]

-

-

2.2. Advanced Structural Elucidation

These methods probe the nanoscale architecture of individual LNPs.

-

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

-

Purpose: Provides direct visualization of LNP morphology (e.g., spherical, multilamellar), size distribution, and internal structure in a near-native, hydrated state.[20][21] It can reveal an electron-dense core, which is often associated with the nucleic acid and ionizable lipid complex.[15][22]

-

Protocol:

-

Apply a small aliquot (~3 µL) of the LNP suspension to a TEM grid.

-

Blot the grid to create a thin film of the sample.

-

Plunge-freeze the grid rapidly into liquid ethane, vitrifying the sample and preventing the formation of ice crystals.[23]

-

Transfer the frozen grid to a cryo-compatible TEM.

-

Image the grid under low-dose electron conditions to minimize radiation damage and preserve the native structure.[23]

-

Analyze the resulting images to assess particle morphology, lamellarity, and the presence of internal structures or empty particles.[21]

-

-

-

Small-Angle X-ray and Neutron Scattering (SAXS/SANS)

-

Purpose: SAXS and SANS are powerful techniques that provide population-averaged information about the internal nanostructure of LNPs in solution.[24][25] They can determine the arrangement of lipids, the spacing between lipid layers, and how the nucleic acid is packed within the core.[2][26] SANS is particularly useful as it can leverage isotopic contrast (deuteration) to distinguish between different components like lipids and nucleic acids.[25][27]

-

Protocol:

-

Place the LNP sample in a temperature-controlled sample cell (e.g., a quartz capillary).

-

Expose the sample to a collimated beam of X-rays (SAXS) or neutrons (SANS).

-

Record the scattered radiation on a 2D detector over a range of small angles.

-

Process the scattering data to generate a 1D scattering profile (intensity vs. scattering vector, q).

-

Fit the data to structural models (e.g., core-shell models) to extract parameters like particle radius, shell thickness, and internal periodic spacing (d-spacing), which reflects the ordered packing of lipid-nucleic acid complexes.[26][28]

-

-

The Pivotal Role of Apparent pKa

The apparent pKa (pKaA) is arguably the most critical parameter for a functional LNP, as it dictates the pH-responsiveness required for endosomal escape.[29] An optimal pKaA range of 6.0–7.0 is widely considered necessary for high in vivo potency.[8][30]

-

Mechanism of Action:

-

Circulation (pH 7.4): The LNP is near-neutral, preventing nonspecific interactions and rapid clearance.

-

Endocytosis: The LNP is taken up by cells into an endosome.

-

Endosomal Acidification (pH drops to ~5.0-6.5): As the endosome matures, the internal pH drops below the LNP's pKaA.

-

Protonation: The ionizable lipids become positively charged, leading to structural changes within the LNP.

-

Membrane Fusion: The now cationic LNP interacts with anionic lipids in the endosomal membrane, leading to membrane destabilization and fusion.

-

Payload Release: The nucleic acid cargo is released into the cytoplasm where it can be translated (mRNA) or exert its function (siRNA).

-

-

Experimental Protocol (TNS Assay)

-

Purpose: To determine the pKaA of the LNP formulation using the fluorescent probe 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS). TNS fluorescence is low in aqueous environments but increases significantly when it partitions into the hydrophobic regions of the LNP, a process that is enhanced by the protonation of the ionizable lipid.[15][31]

-

Protocol:

-

Prepare a series of buffers across a wide pH range (e.g., pH 3 to 9).[31]

-

In a 96-well plate, add a constant amount of the LNP formulation to each buffer.

-

Add a stock solution of TNS to each well to a final concentration of ~1-2 µM.[22]

-

Incubate for a short period (e.g., 5-10 minutes) at a controlled temperature.

-

Measure the fluorescence intensity (e.g., Ex/Em ~320/430 nm).

-

Plot the normalized fluorescence intensity against pH.

-

Fit the data to a sigmoidal dose-response curve. The pKaA is the pH value at which 50% of the maximum fluorescence is achieved.[31]

-

-

Data Presentation: Quantitative Comparison

Summarizing key quantitative data in tables allows for direct comparison between different LNP formulations.

Table 1: Physicochemical Properties of LNPs with Different Ionizable Lipids (Data synthesized from cited literature; values are representative)

| Ionizable Lipid | Molar Ratio (Ionizable:DSPC:Chol:PEG) | NP Lipid:mRNA Ratio (w/w) | Size (d.nm) | PDI | Apparent pKa (TNS Assay) | Reference |

| DLin-MC3-DMA | 50:10:38.5:1.5 | 4 | ~80-100 | < 0.2 | 6.44 | [15][30] |

| SM-102 | 50:10:38.5:1.5 | 10 | ~80-120 | < 0.2 | 6.68 | [2][5][30] |

| ALC-0315 | 46.3:9.4:42.7:1.6 | N/A | ~80-100 | < 0.1 | ~6.1 | [10] |

| DODAP | 50:10:38.5:1.5 | 4 | ~130 | ~0.15 | 7.1 | [15] |

| DODMA | 50:10:38.5:1.5 | 4 | ~105 | ~0.15 | 6.8 | [15] |

Table 2: Impact of Ionizable Lipid Ratio on LNP Properties (Illustrative data based on principles described in cited literature)

| Ionizable Lipid Content | Expected Impact on Size | Expected Impact on Zeta Potential (at pH 7.4) | Expected Impact on pKa | Key Considerations | Reference |

| Standard (~50 mol%) | Baseline | Slightly negative | Optimal (6.0-7.0) | Balanced efficacy and stability. | [2][15] |

| High (>60 mol%) | May increase or become less stable | May become less negative or near-neutral | Can shift depending on formulation | Potential for increased potency but may risk aggregation or altered biodistribution. | [5] |

| Low (<40 mol%) | Generally stable | More negative due to exposed mRNA phosphate backbone | May decrease | Reduced potency, but can be used to target different organs (e.g., spleen). | [15] |

Conclusion

The structural characterization of LNPs, particularly those with a high molar ratio of ionizable lipid, is a complex but critical task for the development of safe and effective nucleic acid therapies. A simple measurement of size and encapsulation is insufficient. A comprehensive analysis integrating bulk physicochemical properties (DLS, ELS), detailed component quantification (LC-MS), direct morphological visualization (Cryo-TEM), and internal nanostructure elucidation (SAXS/SANS) is required. Furthermore, the accurate determination of the apparent pKa remains the paramount indicator of an LNP's potential for successful intracellular delivery. By employing the multi-faceted approach detailed in this guide, researchers can gain a deeper understanding of their formulations, enabling the rational design of the next generation of LNP-based medicines.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [PDF] Time Resolved Inspection of Ionizable-Lipid Facilitated Lipid Nanoparticle Disintegration and Cargo Release at an Endosomal Membrane Mimic | Semantic Scholar [semanticscholar.org]

- 10. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. blog.curapath.com [blog.curapath.com]

- 18. lsinstruments.ch [lsinstruments.ch]

- 19. agilent.com [agilent.com]

- 20. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]

- 21. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]

- 22. researchgate.net [researchgate.net]

- 23. Lipid Nanoparticles (LNPs) Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]

- 24. xenocs.com [xenocs.com]

- 25. Simple Scattering: Lipid nanoparticle structural data repository - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Insights Into Unusual Morphologies of Lipid Nanoparticle Encapsulations - BioCAT [bio.aps.anl.gov]

- 28. researchgate.net [researchgate.net]

- 29. A perspective on the apparent pKa of ionizable lipids in mRNA-LNPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 31. researchgate.net [researchgate.net]

The Genesis of Next-Generation mRNA Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel Ionizable Lipids for LNP Formulation

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has marked a paradigm shift in modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their delivery. At the heart of these sophisticated delivery vehicles lies the ionizable lipid, a critical component that governs the efficacy, safety, and targeting of the entire formulation. This technical guide provides an in-depth exploration of the discovery and synthesis of novel ionizable lipids, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing the next generation of genetic medicines.

The Critical Role of Ionizable Lipids in LNP-Mediated mRNA Delivery

Ionizable lipids are amphiphilic molecules typically composed of a hydrophilic headgroup containing a tertiary or quaternary amine, a linker, and one or more hydrophobic tails. Their defining characteristic is a pH-dependent charge. At an acidic pH (typically ~4.0) during LNP formulation, the amine headgroup is protonated and positively charged, facilitating the encapsulation of negatively charged mRNA. Upon entering the bloodstream, where the pH is neutral (~7.4), the ionizable lipid becomes largely neutral, reducing potential toxicity and nonspecific interactions. Once the LNP is endocytosed by a target cell, the acidic environment of the endosome again protonates the lipid, triggering a cascade of events that leads to endosomal escape and the release of the mRNA payload into the cytoplasm for protein translation.

The structure of the ionizable lipid profoundly influences the physicochemical properties and biological activity of the LNP, including its size, stability, encapsulation efficiency, and, most importantly, its in vivo potency and safety profile.

Strategies for the Discovery of Novel Ionizable Lipids

The quest for novel ionizable lipids with improved efficacy and safety profiles has led to the development of several innovative discovery strategies. These approaches often involve the synthesis of large, diverse libraries of lipids followed by high-throughput screening to identify lead candidates.

Combinatorial Synthesis Approaches

Combinatorial chemistry has proven to be a powerful tool for generating vast libraries of ionizable lipids. By systematically varying the headgroup, linker, and tail moieties, researchers can explore a wide chemical space to uncover structure-activity relationships (SAR).

-

A³ Coupling Reaction: This one-pot, three-component reaction involving an amine, an alkyne, and an aldehyde is a highly efficient method for synthesizing large libraries of propargylamine-based ionizable lipids. This approach allows for rapid diversification of the lipid structure.

-

Plug-and-Play Assembly: This strategy involves the modular assembly of pre-synthesized building blocks representing the different domains of the ionizable lipid. This method offers flexibility and control over the final lipid architecture, enabling the systematic evaluation of different structural motifs.

High-Throughput Screening

Once lipid libraries are synthesized, high-throughput screening (HTS) platforms are essential for rapidly evaluating their performance. These platforms automate the formulation of LNPs and their subsequent in vitro evaluation, significantly accelerating the discovery timeline. Automated liquid handling systems can prepare hundreds of LNP formulations in parallel, ensuring reproducibility and enabling direct comparison of different lipid candidates.

The typical workflow for high-throughput screening involves:

-

Automated LNP Formulation: Robotic systems mix the lipid library with helper lipids, cholesterol, PEG-lipids, and mRNA.

-

In Vitro Transfection: The LNP library is then incubated with a reporter cell line (e.g., expressing luciferase or green fluorescent protein).

-

Efficacy Readout: The expression of the reporter protein is quantified to determine the transfection efficiency of each LNP formulation.

Key Physicochemical Properties and Their Impact on LNP Performance

The rational design of ionizable lipids hinges on understanding the relationship between their chemical structure and the resulting physicochemical properties of the LNP. Key parameters that are routinely characterized are summarized in the table below.

| Parameter | Typical Range | Measurement Technique | Significance |

| pKa | 6.2 - 7.4 | TNS Assay | Crucial for efficient mRNA encapsulation at low pH and endosomal escape at acidic endosomal pH.[1] |

| Size (Hydrodynamic Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) | Affects biodistribution, cellular uptake, and immunogenicity. |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | A measure of the size distribution homogeneity of the LNP population. |

| Encapsulation Efficiency | > 90% | RiboGreen Assay | The percentage of mRNA successfully encapsulated within the LNPs. |

| Buffering Capacity | Variable | Acid-Base Titration | May play a role in predicting successful hepatic delivery of mRNA-LNPs.[1] |

Synthesis and Formulation: From Bench to Preclinical Application

The synthesis of a lead ionizable lipid candidate is followed by the formulation and characterization of the corresponding LNP. Microfluidic mixing has become the gold standard for producing LNPs with controlled and reproducible characteristics.

LNP Formulation via Microfluidic Mixing

This technique involves the rapid and controlled mixing of a lipid-containing organic phase (typically ethanol) with an mRNA-containing aqueous phase (typically a citrate buffer at pH 4.0) in a microfluidic chip. The precise control over mixing parameters allows for the consistent production of LNPs with uniform size and high encapsulation efficiency.

References

The Critical Role of Ionizable Lipid pKa in the Performance of Lipid Nanoparticles for Drug Delivery

A Technical Guide for Researchers and Drug Development Professionals

The efficacy of lipid nanoparticles (LNPs) as a premier platform for nucleic acid delivery is profoundly influenced by the physicochemical properties of their constituent components. Among these, the apparent acidity constant (pKa) of the ionizable cationic lipid is arguably the most critical parameter governing the successful delivery of payloads like mRNA and siRNA. This guide delves into the fundamental importance of pKa, its impact on LNP performance at every stage of the delivery process, and the experimental methodologies used for its determination and evaluation.

The pKa Dichotomy: Balancing Formulation, Stability, and Efficacy

The pKa of an ionizable lipid represents the pH at which 50% of the lipid molecules are in their ionized (protonated) state. For LNP-mediated drug delivery, an optimal pKa value is essential to navigate the conflicting requirements of the extracellular and intracellular environments. An ideal ionizable lipid should be:

-

Charged during formulation: A lower pH during the formulation process (typically pH 4.0) ensures the ionizable lipid is positively charged, facilitating the electrostatic complexation with the negatively charged nucleic acid cargo. This is crucial for achieving high encapsulation efficiency.

-

Near-neutral in circulation: Upon entering the bloodstream (pH ~7.4), the ionizable lipid should become predominantly neutral. This quasi-neutral surface charge minimizes non-specific interactions with blood components, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby extending circulation half-life and preventing toxicity associated with positively charged particles.

-

Charged in the endosome: After cellular uptake via endocytosis, the LNP is trafficked into the endosome, where the pH progressively drops from ~6.5 to ~5.0. In this acidic environment, the ionizable lipid must become positively charged again. This protonation is the trigger for the "endosomal escape" mechanism, a critical step for releasing the payload into the cytoplasm where it can exert its therapeutic effect.

This pH-responsive behavior is the cornerstone of modern LNP design. The "pKa engineering" of novel ionizable lipids has been a key driver in the clinical success of therapies like the Pfizer-BioNTech and Moderna COVID-19 mRNA vaccines.

Logical Relationship: pKa's Influence on the LNP Delivery Cascade

The pKa of the ionizable lipid is not just a single parameter but a central hub influencing a cascade of events that determine the overall success of the LNP system.

Caption: Logical flow of LNP performance as dictated by ionizable lipid pKa.

Quantitative Impact of pKa on LNP Performance

Extensive research has demonstrated a strong correlation between the pKa of the ionizable lipid and the in vivo efficacy of the LNP formulation. A narrow optimal pKa window, generally considered to be between 6.0 and 6.5, has been identified for maximizing gene silencing or protein expression. Lipids with a pKa in this range exhibit the best balance of properties needed for effective delivery.

| Ionizable Lipid | Apparent pKa | In Vivo Performance Metric | Animal Model | Reference |

| DLin-MC3-DMA | 6.44 | 95% Factor VII gene silencing at 0.03 mg/kg | Mouse | |

| L319 | 6.6 | High mRNA delivery and protein expression | Mouse | |

| SM-102 | 6.7 | Key component in Moderna COVID-19 Vaccine | N/A | |

| ALC-0315 | 6.09 | Key component in Pfizer-BioNTech COVID-19 Vaccine | N/A | N/A |

| DLin-KC2-DMA | 6.7 | 90% Factor VII gene silencing at 0.3 mg/kg | Mouse | |

| DLin-DMA | 5.8 | Lower activity compared to optimized lipids | Mouse |

Table 1: Comparison of different ionizable lipids, their pKa values, and corresponding in vivo performance. This data highlights the narrow functional window for pKa.

The Endosomal Escape Mechanism

The protonation of the ionizable lipid in the acidic endosome is the catalyst for membrane disruption. The positively charged lipid headgroups are thought to interact with the negatively charged lipids of the endosomal membrane, leading to the formation of non-bilayer hexagonal (HII) phases. This structural rearrangement disrupts the endosomal membrane integrity, allowing the nucleic acid payload to escape into the cytoplasm.

Caption: The proposed mechanism of pKa-mediated endosomal escape.

Experimental Protocols

Accurate and reproducible measurement of ionizable lipid pKa and LNP characteristics is fundamental for development and quality control.

The pKa of an ionizable lipid is typically determined by measuring the fluorescence of a probe, such as 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS), that fluoresces in a hydrophobic environment but is quenched in an aqueous one.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers with a pH range spanning the expected pKa (e.g., from pH 3.0 to pH 9.0).

-

LNP Formulation: Formulate LNPs containing the ionizable lipid to be tested.

-

TNS Stock Solution: Prepare a stock solution of TNS in a suitable solvent (e.g., DMSO).

-

Assay:

-

In a 96-well plate, add the formulated LNPs to each of the different pH buffers.

-

Add the TNS probe to each well at a final concentration of approximately 1-2 µM.

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (Excitation: ~320 nm, Emission: ~445 nm).

-

Data Analysis: Plot the fluorescence intensity as a function of pH. The data is then fitted to a sigmoidal dose-response curve. The pH at which the fluorescence is halfway between the minimum and maximum (the inflection point) is determined as the apparent pKa.

Caption: Experimental workflow for determining ionizable lipid pKa using the TNS assay.

-

Encapsulation Efficiency: Typically measured using a fluorescent dye exclusion assay like the RiboGreen assay. The fluorescence of the sample is measured before and after lysing the LNPs with a surfactant (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated nucleic acid.

-

Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). This technique measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.

-

Zeta Potential: Measured using Laser Doppler Velocimetry (LDV). This indicates the surface charge of the LNPs and is measured at both formulation pH (~4) and physiological pH (~7.4) to confirm the pH-responsive charge behavior.

-

In Vivo Efficacy: This is the ultimate test of an LNP formulation. For a gene silencing application (e.g., siRNA), this involves administering the LNP to an animal model (e.g., mouse) and then measuring the level of the target protein or mRNA in a relevant tissue (e.g., liver) after a set period.

Conclusion

The pKa of the ionizable lipid is the single most important design parameter for developing effective LNP-based nucleic acid therapies. A finely tuned pKa, typically within the 6.0-6.5 range, is essential to achieve high encapsulation efficiency, ensure stability in circulation, and facilitate potent endosomal escape for cytosolic payload delivery. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and optimization of novel ionizable lipids, paving the way for the next generation of advanced drug delivery systems. The continued focus on "pKa engineering" will undoubtedly remain a central theme in the innovation of potent and safe nanomedicines.

The Crucial Role of Ionizable Lipids in mRNA Endosomal Escape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The clinical success of mRNA-based therapeutics, most notably the COVID-19 vaccines, has underscored the critical role of lipid nanoparticles (LNPs) as a delivery vehicle. A key challenge in the intracellular delivery of mRNA is overcoming the endosomal barrier to ensure the therapeutic payload reaches the cytoplasm where it can be translated into protein. Ionizable lipids are the cornerstone of modern LNP formulations, ingeniously designed to facilitate this crucial step of endosomal escape. This technical guide provides an in-depth exploration of the mechanisms by which ionizable lipids mediate the release of mRNA from endosomes, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

The Mechanism of Ionizable Lipid-Mediated Endosomal Escape

The journey of an mRNA-LNP begins with cellular uptake, primarily through endocytosis, which engulfs the nanoparticle within an endosome.[1][2] As the endosome matures, its internal environment becomes progressively more acidic, with the pH dropping from the physiological 7.4 to between 5.0 and 6.5.[][4] This acidification is the trigger for the ionizable lipids' action.

At physiological pH, ionizable lipids are predominantly neutral, which contributes to the stability of the LNP in circulation and minimizes toxicity.[2][5] However, the tertiary amine head groups of these lipids are designed to have a pKa in the range of 6.2-6.8.[6] This means that in the acidic environment of the endosome, these lipids become protonated, acquiring a positive charge.[][5]